molecular formula C19H23N5O3 B2829313 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide CAS No. 2034468-51-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide

Cat. No.: B2829313
CAS No.: 2034468-51-2
M. Wt: 369.425
InChI Key: LLPUHCLEEQIGLW-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a morpholinopyridinyl moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Morpholinopyridinyl Moiety: This step involves nucleophilic substitution reactions where the pyridazinone intermediate reacts with a morpholinopyridinyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo-derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridazinone and morpholinopyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-piperidinopyridin-3-yl)methyl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-pyrrolidinopyridin-3-yl)methyl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholinopyridinyl moiety in 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((6-morpholinopyridin-3-yl)methyl)acetamide imparts unique chemical and biological properties, potentially enhancing its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-18(13-24-19(26)6-4-16(22-24)15-2-3-15)21-12-14-1-5-17(20-11-14)23-7-9-27-10-8-23/h1,4-6,11,15H,2-3,7-10,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUHCLEEQIGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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